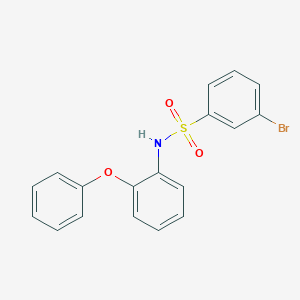
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). BPPB has been found to possess various biological activities, which makes it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to selectively inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in organic solvents such as DMSO and DMF. This makes it easy to dissolve in various solvents and use in various assays. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties, which makes it a promising candidate for use in scientific research.
However, there are also some limitations to the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in lab experiments. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is a sulfonamide derivative, which means that it may have potential side effects on the body. It is important to use 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide with caution and follow the appropriate safety protocols when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in scientific research. One potential application is in cancer therapy. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in cancer therapy.
Another potential application is in the treatment of inflammatory diseases. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in the treatment of inflammatory diseases.
In addition, 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide may have potential applications in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to explore the potential uses of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in these areas.
Synthesemethoden
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized by the reaction of 2-phenoxyaniline with 3-bromo benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization to obtain 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H14BrNO3S |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-7-6-10-16(13-14)24(21,22)20-17-11-4-5-12-18(17)23-15-8-2-1-3-9-15/h1-13,20H |
InChI-Schlüssel |
PVEHVKQWEJITJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
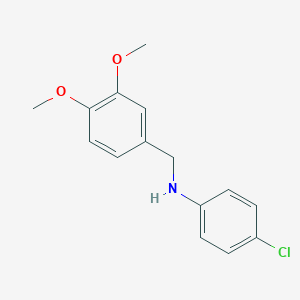
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
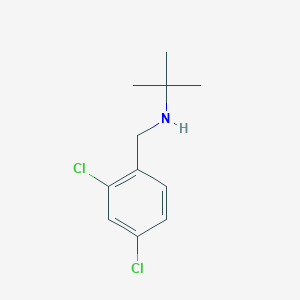
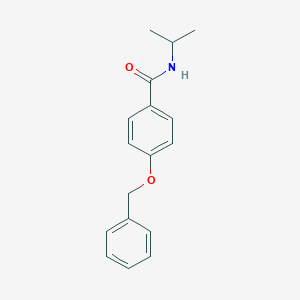

![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
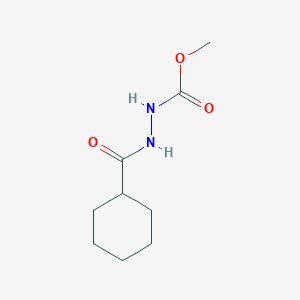

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
